molecular formula C23H23N3O2 B2986768 (4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(9H-xanthen-9-yl)methanone CAS No. 1286697-41-3

(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(9H-xanthen-9-yl)methanone

Cat. No.: B2986768
CAS No.: 1286697-41-3
M. Wt: 373.456
InChI Key: BMFVGJPHJYQKRL-UHFFFAOYSA-N
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Description

The compound (4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(9H-xanthen-9-yl)methanone is a complex organic molecule that features an imidazole ring, a piperidine ring, and a xanthene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(9H-xanthen-9-yl)methanone typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like methanol or ethanol and catalysts such as anhydrous aluminum chloride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. Industrial methods may also include purification steps like crystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(9H-xanthen-9-yl)methanone: can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction of the xanthene moiety could produce reduced xanthene derivatives .

Scientific Research Applications

(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(9H-xanthen-9-yl)methanone: has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(9H-xanthen-9-yl)methanone involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, modulating their activity. The piperidine ring may interact with receptors or ion channels, affecting cellular signaling pathways. The xanthene moiety can contribute to the compound’s overall stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • (4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(9H-xanthen-9-yl)methanol
  • (4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(9H-xanthen-9-yl)ethanone
  • (4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(9H-xanthen-9-yl)propane

Uniqueness

The uniqueness of (4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(9H-xanthen-9-yl)methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the imidazole ring provides potential for metal ion coordination, while the piperidine ring offers flexibility in molecular interactions. The xanthene moiety enhances the compound’s stability and potential for fluorescence applications .

Properties

IUPAC Name

[4-(imidazol-1-ylmethyl)piperidin-1-yl]-(9H-xanthen-9-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2/c27-23(26-12-9-17(10-13-26)15-25-14-11-24-16-25)22-18-5-1-3-7-20(18)28-21-8-4-2-6-19(21)22/h1-8,11,14,16-17,22H,9-10,12-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMFVGJPHJYQKRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=CN=C2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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